molecular formula C16H24N2O2 B12427087 2-Debenzoyl rac Bopindolol-d9

2-Debenzoyl rac Bopindolol-d9

Cat. No.: B12427087
M. Wt: 285.43 g/mol
InChI Key: BGQHPLYSXBZMQG-WVZRYRIDSA-N
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Description

2-Debenzoyl rac Bopindolol-d9: is a deuterated derivative of 2-Debenzoyl rac Bopindolol. It is a biochemical compound used primarily in research settings. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification can be useful in various scientific studies, particularly those involving mass spectrometry and metabolic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl rac Bopindolol-d9 typically involves the deuteration of 2-Debenzoyl rac BopindololThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment and deuterium sources is essential to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: 2-Debenzoyl rac Bopindolol-d9 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Debenzoyl rac Bopindolol-d9 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Debenzoyl rac Bopindolol-d9 is similar to that of its non-deuterated counterpart. It acts as a beta-adrenergic receptor antagonist, blocking the effects of epinephrine and norepinephrine on beta receptors. This results in a decrease in heart rate and blood pressure. The deuterium atoms in the compound may also influence its metabolic stability and pharmacokinetics .

Comparison with Similar Compounds

    2-Debenzoyl rac Bopindolol: The non-deuterated version of the compound.

    Pindolol: A related beta-adrenergic receptor antagonist.

    Bopindolol: An ester prodrug of pindolol

Uniqueness: 2-Debenzoyl rac Bopindolol-d9 is unique due to its deuterium content, which can provide advantages in metabolic stability and isotopic labeling studies. This makes it particularly valuable in research applications where precise tracking of metabolic pathways is required .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

285.43 g/mol

IUPAC Name

1-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

InChI

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3/i2D3,3D3,4D3

InChI Key

BGQHPLYSXBZMQG-WVZRYRIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C=C(N2)C)O

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O

Origin of Product

United States

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